molecular formula C17H23N3O2 B10991512 1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide

1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide

Cat. No.: B10991512
M. Wt: 301.4 g/mol
InChI Key: LMGPCHCFPSFLBW-UHFFFAOYSA-N
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Description

1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of an indole core, a morpholine ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions. This involves reacting the indole derivative with 3-chloropropylmorpholine in the presence of a base like sodium hydride.

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole derivative with an appropriate amine and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-N-[3-(morpholin-4-yl)propyl]piperidin-4-amine
  • 1-methyl-N-[3-(morpholin-4-yl)propyl]pyrrolidin-4-amine
  • 1-methyl-N-[3-(morpholin-4-yl)propyl]azepan-4-amine

Uniqueness

1-methyl-N-[3-(morpholin-4-yl)propyl]-1H-indole-4-carboxamide is unique due to its indole core, which is a common motif in many biologically active compounds. The presence of the morpholine ring and the carboxamide group further enhances its chemical diversity and potential for various applications.

This compound’s unique structure allows it to interact with a wide range of biological targets, making it a valuable tool in drug discovery and development. Its versatility in chemical reactions also makes it an important intermediate in synthetic chemistry.

Properties

Molecular Formula

C17H23N3O2

Molecular Weight

301.4 g/mol

IUPAC Name

1-methyl-N-(3-morpholin-4-ylpropyl)indole-4-carboxamide

InChI

InChI=1S/C17H23N3O2/c1-19-9-6-14-15(4-2-5-16(14)19)17(21)18-7-3-8-20-10-12-22-13-11-20/h2,4-6,9H,3,7-8,10-13H2,1H3,(H,18,21)

InChI Key

LMGPCHCFPSFLBW-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCCN3CCOCC3

Origin of Product

United States

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